molecular formula C9H18N2O B13302221 N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13302221
M. Wt: 170.25 g/mol
InChI Key: SBNBPPCTJGFCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(Propan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative characterized by a cyclopropane ring fused to a carboxamide group, which is further linked to an ethylamine chain bearing an isopropylamino substituent. Cyclopropane derivatives are notable for their strained ring structure, which confers unique reactivity and conformational rigidity.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[2-(propan-2-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)10-5-6-11-9(12)8-3-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

SBNBPPCTJGFCPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCNC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic route to prepare N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide involves several steps. One common method starts with the reaction of cyclopropanecarboxylic acid with 2-amino-2-methylpropan-1-ol (isopropylamine). The resulting intermediate undergoes cyclization to form the desired compound.

Reaction Conditions::
  • Cyc

Biological Activity

N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide, also known by its CAS number 2137765-55-8, is a cyclopropyl amide derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on specific biological pathways, and relevant case studies.

PropertyDetails
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name This compound
CAS Number 2137765-55-8

The primary mechanism of action for this compound involves its interaction with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the biosynthesis of nicotinamide adenine dinucleotide (NAD). NAD is essential for cellular metabolism and signaling, and modulation of NAMPT activity can influence various cellular processes including apoptosis and energy metabolism .

Biological Pathways Affected

  • Inhibition of NAMPT :
    • The compound acts as a NAMPT inhibitor, leading to reduced levels of NAD. This reduction can induce apoptotic cell death in cancer cells without causing DNA damage, making it a potential candidate for cancer therapy .
  • Cancer Treatment :
    • Studies have indicated that compounds similar to this compound can be effective in treating various cancers, including leukemia and solid tumors. The inhibition of NAMPT may enhance the sensitivity of tumors to radiotherapy .
  • Anti-inflammatory Effects :
    • There is emerging evidence suggesting that NAMPT inhibitors could also play a role in reducing inflammation, which is a contributing factor in many chronic diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Tumor Growth Inhibition :
    • In a mouse model study, the administration of NAMPT inhibitors demonstrated significant delays in tumor growth and improved radiosensitivity in mammary carcinoma models . This suggests a promising avenue for combining these compounds with existing cancer therapies.
  • Cellular Metabolism Studies :
    • Research has shown that inhibition of NAMPT leads to alterations in cellular metabolism, particularly affecting glucose utilization and energy production pathways. This has implications for understanding metabolic disorders and developing therapeutic strategies for conditions like diabetes .
  • Inflammatory Disease Models :
    • Inflammation-related studies have highlighted the potential use of NAMPT inhibitors in treating conditions such as osteoporosis and irritable bowel syndrome, where modulation of NAD levels can influence disease progression.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Structural Differences vs. Target Compound Reference
Target: N-{2-[(Propan-2-yl)amino]ethyl}cyclopropanecarboxamide Cyclopropanecarboxamide + isopropylaminoethyl chain C9H17N2O
VU0359595 (VU03) Cyclopropanecarboxamide + bromobenzimidazole-piperidine C25H28BrN5O2 Bulky aromatic and heterocyclic substituents
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide Halogenated alkenyl + dimethyl + diphenyl groups C21H19ClF3NO Halogens, dimethyl, and aromatic N-substituents
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide Indole-ethyl substituent C14H16N2O Aromatic indole vs. aliphatic isopropylaminoethyl chain
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Methoxyphenyl + hydroxyiminoethyl C13H15N2O3 Oxime functionality and aromatic methoxyphenyl group
N-{2-[(2-Methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide Methylcyclopentylaminoethyl chain C12H22N2O Cyclic aliphatic substituent (cyclopentyl)
Key Observations:
  • Substituent Complexity: The target compound features a simpler aliphatic chain (isopropylaminoethyl) compared to VU03’s bromobenzimidazole-piperidine group or ’s halogenated alkenyl and diphenyl substituents .
  • Aromatic vs. Aliphatic Groups : Compounds like N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide incorporate aromatic indole moieties, which may enhance π-π stacking interactions in biological systems compared to the target’s aliphatic chain .

Physicochemical Properties (Inferred)

While explicit data (e.g., solubility, logP) are unavailable in the evidence, structural trends suggest:

  • Lipophilicity : The target compound’s isopropyl group may confer moderate lipophilicity, whereas halogenated derivatives (e.g., ’s chloro-trifluoropropyl compound) are likely more lipophilic .
  • Steric Effects : Bulky substituents in VU03 or ’s compound may hinder membrane permeability compared to the target’s compact structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.